molecular formula C24H19NO3 B6544268 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide CAS No. 929504-66-5

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No.: B6544268
CAS No.: 929504-66-5
M. Wt: 369.4 g/mol
InChI Key: LWRHGTPVCUZTIZ-UHFFFAOYSA-N
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Description

N-[3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a benzofuran-derived compound characterized by a benzoyl group at the 2-position and a benzamide moiety at the 5-position of the benzofuran core. The molecular formula is inferred to be C₂₄H₁₉NO₃ (based on analogs in and –8), with a molecular weight of approximately 393.4 g/mol. Its structure features a planar benzofuran ring system, which likely contributes to π-π stacking interactions in biological or crystalline environments.

Properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-15-8-10-17(11-9-15)22(26)23-16(2)20-14-19(12-13-21(20)28-23)25-24(27)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRHGTPVCUZTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of 3-methyl-2-(4-methylbenzoyl)-1-benzofuran, which is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the desired benzamide compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. For instance, using microreactor systems can enhance the efficiency of the synthesis process by providing precise control over reaction parameters . This method also allows for the scalability of production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity could be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Property Target Compound (No Substituent) Fluoro Derivative Bromo Derivative tert-Butyl Derivative
Molecular Formula C₂₄H₁₉NO₃ (inferred) C₂₄H₁₈FN₃O₃ C₂₄H₁₈BrNO₃ C₂₇H₂₅NO₃
Molecular Weight (g/mol) ~393.4 387.41 472.32 411.5
logP ~5.6 (estimated) 5.8013 ~6.1 (estimated) ~6.5 (estimated)
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 4 5 4 4
Polar Surface Area (Ų) ~45 (estimated) 45.32 ~45 (estimated) ~45 (estimated)

Key Observations:

Substituent Effects on Hydrophobicity :

  • The fluoro derivative (logP = 5.8) exhibits moderate hydrophobicity, slightly higher than the target compound due to fluorine’s electron-withdrawing nature.
  • The bromo derivative (estimated logP ~6.1) is more lipophilic, attributed to bromine’s larger atomic radius and polarizability.
  • The tert-butyl analog (logP ~6.5) shows the highest logP, reflecting the bulky alkyl group’s contribution to hydrophobicity .

Impact on Molecular Weight :

  • Halogenation (F, Br) increases molecular weight proportionally to the substituent’s atomic mass. The bromo derivative (472.32 g/mol) is ~20% heavier than the fluoro analog.
  • The tert-butyl group adds significant bulk, increasing molecular weight to 411.5 g/mol despite lacking heavy atoms .

Synthetic Considerations :

  • Derivatives are synthesized via condensation reactions (e.g., hydrazide intermediates in ) or direct substitution on the benzamide ring. Halogenated analogs (F, Br) likely require electrophilic aromatic substitution or palladium-catalyzed coupling .

Structural and Crystallographic Analysis :

  • Tools like SHELX and ORTEP () are critical for resolving anisotropic displacement parameters and hydrogen bonding patterns in these compounds. The benzofuran core’s rigidity facilitates high-quality crystallographic data .

Potential Biological Relevance: Halogenated derivatives (F, Br) are common in drug discovery due to their ability to modulate electronic properties and enhance target binding. The tert-butyl group may improve metabolic stability but could reduce solubility .

Biological Activity

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential applications in pharmacology.

Chemical Structure and Properties

This compound features a benzamide moiety attached to a benzofuran ring, which contributes to its biological activity. The structural formula can be represented as follows:

PropertyValue
Molecular FormulaC24H21NO3
Molecular Weight373.44 g/mol
LogP5.8013
Polar Surface Area45.323 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit bacterial enzymes or disrupt cell membranes, leading to antibacterial effects.
  • Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assessments against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23 demonstrated significant antiproliferative effects. The IC50 values for related benzofuran compounds ranged from 1.48 µM to 47.02 µM for A549 cells and from 0.49 µM to 68.9 µM for NCI-H23 cells .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

Compound IDCell LineIC50 (µM)
4bA5491.48
15aNCI-H230.49
16aNCI-H232.53

Apoptosis Induction

Further investigations into the mechanism of action revealed that certain derivatives of benzofurans, including this compound, induce apoptosis in cancer cells. For instance, compound 4b was shown to trigger apoptosis in A549 cells with an apoptotic rate of approximately 42% compared to a control rate of only 1.37% .

Case Studies

A notable study examined the effects of various benzofuran derivatives on cancer cell lines. The results indicated that modifications to the benzofuran structure significantly influenced their anticancer properties, suggesting that the presence of specific substituents could enhance their efficacy against tumors .

Study Findings

In one case study involving the evaluation of benzofuran derivatives:

  • Compound 15a exhibited an IC50 value of 2.52 µM , indicating strong cytotoxicity against the NCI-H23 cell line.
  • Compound 16a , with a methoxy group, showed enhanced potency compared to standard chemotherapeutics like staurosporine.

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